(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate
Description
Properties
CAS No. |
99103-16-9 |
|---|---|
Molecular Formula |
C32H66NO7P |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-octadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate |
InChI |
InChI=1S/C32H66NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-27-37-29-32(40-31(2)34)30-39-41(35,36)38-28-25-22-20-23-26-33(3,4)5/h32H,6-30H2,1-5H3/t32-/m1/s1 |
InChI Key |
BHJZCBICHQXZMV-JGCGQSQUSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-O-octadecyl-2-acetyl-sn-glycero-3-phosphoric acid-6'-trimethylammonium hexyl ester U 66985 U-66985 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes esterification, phosphorylation, and quaternization reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the development of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Structural Analog 1: (2-Acetoxy-3-hexadecoxy-propyl) 2-(Trimethylammonio)ethyl Phosphate
Key Differences :
- Hydrophobic Tail : Shorter C16 (hexadecoxy) chain vs. C18 in the target compound.
- Linker Length : 2-(trimethylammonio)ethyl phosphate (two-carbon spacer) vs. a six-carbon spacer in the target.
- Solubility: The shorter ethyl spacer reduces solubility in non-polar solvents compared to the target compound’s hexyl spacer, as longer spacers enhance flexibility and hydrophobic interactions .
Structural Analog 2: 2-Methoxy-3-(octadecyloxy)propyl (2-(Trimethylammonio)ethyl) Phosphate (Edelfosine)
Key Differences :
Structural Analog 3: (2R)-2-Hydroxy-3-[(9Z,12Z,15Z)-Octadecatrienoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate
Key Differences :
- Acyl Chain Unsaturation : Polyunsaturated C18:3 (9Z,12Z,15Z) chain vs. fully saturated octadecyloxy in the target.
- Functional Group : Hydroxyl group at C2 vs. acetyloxy.
- Physicochemical Impact : The unsaturated chain lowers melting point and increases membrane fluidity, whereas the acetyloxy group may enhance metabolic stability .
Research Findings and Implications
- Membrane Interaction : The C18 chain and hexyl spacer in the target compound likely enhance lipid bilayer integration compared to Edelfosine’s shorter linker, which may limit its cellular uptake efficiency .
- Metabolic Stability : The acetyloxy group may resist enzymatic hydrolysis better than hydroxyl or methoxy groups, as seen in analogs with similar modifications .
Biological Activity
(2R)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate, also known by its IUPAC name as 2-{[2-(acetyloxy)-3-(octadecyloxy)propyl phosphonato]oxy}ethyl trimethylazanium, is a phospholipid compound with potential applications in various biological fields. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C28H58NO7P
- Molecular Weight : 551.746 g/mol
- CAS Number : 74389-69-8
- Structure : The compound features a phosphonate group linked to a fatty acid chain, which is characteristic of surfactants and emulsifiers.
Antifungal Properties
Research has indicated that derivatives of octadecyloxy compounds exhibit significant antifungal activity. For instance, oleic acid, a related compound, has shown effectiveness against various plant pathogenic fungi such as Colletotrichum fulcatum and Fusarium oxysporum . The mechanism by which these compounds exert their antifungal effects often involves disruption of fungal cell membranes, leading to increased permeability and cell death.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. The results suggest that at higher concentrations, this compound may induce cytotoxic effects similar to other phospholipids that disrupt membrane integrity .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Inhibition : Some studies indicate that related compounds can inhibit key enzymes involved in cellular metabolism, leading to altered cellular functions .
- Signal Transduction Interference : Phospholipids are involved in signal transduction pathways; thus, modifications in their structure can impact cellular signaling mechanisms.
Case Study 1: Antifungal Efficacy
A study focusing on oleic acid derivatives demonstrated that these compounds inhibited the growth of Curvularia lunata, a human pathogenic fungus. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL for effective antifungal activity .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Oleic Acid Derivative | Curvularia lunata | 50 |
| Oleic Acid Derivative | Fusarium oxysporum | 30 |
Case Study 2: Cytotoxic Effects
In vitro studies using Allium cepa (onion) root tips showed that exposure to high concentrations of the compound resulted in chromosomal aberrations and inhibited root growth. The observed effects included sticky chromosomes and laggard chromosomes during metaphase .
| Concentration (%) | Observed Effects |
|---|---|
| 20% | No significant effect |
| 60% | Chromosomal aberrations |
| 100% | Severe cytotoxicity |
Q & A
Q. What are the key challenges in synthesizing (2R)-2-(acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate, and what strategies optimize reaction yield?
The synthesis of this compound involves multi-step coupling reactions, stereochemical control, and purification challenges. Key steps include phosphorylation, alkylation, and deprotection (e.g., benzyl or acetonide groups). For example, coupling phosphate intermediates with nucleoside analogs using reagents like DIC (N,N'-diisopropylcarbodiimide) and NMI (N-methylimidazole) in pyridine can achieve yields of ~34% after purification . Optimizing reaction conditions (e.g., solvent choice, stoichiometry, and temperature) and employing column chromatography for purification are critical. Monitoring via ESI-MS ([M+H]+ or [M−H]−) ensures intermediate integrity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing its structural and stereochemical purity?
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR are essential for confirming stereochemistry (e.g., 2R configuration) and detecting acetyloxy/octadecyloxy substituents. For example, ³¹P NMR can resolve phosphate ester linkages .
- Mass Spectrometry : ESI-MS or MALDI-TOF provides molecular weight validation (e.g., observed m/z 513.48 for intermediates ).
- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) ensures purity, particularly for separating diastereomers or unreacted precursors .
Q. How should this compound be handled and stored to maintain stability in laboratory settings?
- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the phosphate ester or acyloxy groups. Lyophilization is recommended for long-term storage .
- Handling : Use anhydrous solvents (e.g., CH₂Cl₂) during synthesis to avoid side reactions. Follow P210 safety protocols (avoid heat/open flames) due to flammability risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data obtained from different characterization techniques (e.g., NMR vs. X-ray crystallography)?
Discrepancies may arise from dynamic stereochemical configurations or solvent-induced conformational changes. For example, NMR may suggest flexible acyl chains, while crystallography reveals rigid packing. Strategies include:
Q. What computational models are suitable for predicting the compound’s reactivity in novel reactions or biological systems?
- Quantum Mechanical (QM) Calculations : Use density functional theory (DFT) to model transition states during phosphorylation or hydrolysis. For example, ACD/Labs Percepta Platform predicts physicochemical properties (logP, pKa) .
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions to study its behavior as a phospholipid analog. Tools like GROMACS or CHARMM can model octadecyloxy chain insertion into membranes .
- Machine Learning : Apply ICReDD’s reaction path search methods to optimize synthetic routes using experimental and computational data .
Q. What experimental designs are recommended to investigate its stability under varying pH, temperature, or enzymatic conditions?
- Design of Experiments (DoE) : Use fractional factorial designs to test multiple variables (pH 4–9, 25–60°C) with LC-MS quantification of degradation products .
- Enzymatic Assays : Incubate with phospholipases (e.g., PLA2) and monitor hydrolysis via TLC or ³¹P NMR .
- Accelerated Stability Studies : Apply Arrhenius kinetics to predict shelf-life under stress conditions .
Q. How can discrepancies in synthesis yields across different methods be systematically addressed?
- Root-Cause Analysis : Compare protocols for stoichiometry, catalyst loading (e.g., DIC/NMI), and purification efficiency. For example, coupling yields dropped from 94% (initial phosphorylation) to 34% (final deprotection) in multi-step syntheses .
- High-Throughput Screening : Test 10–20 reaction conditions in parallel using automated platforms to identify optimal parameters .
Q. What mechanistic insights explain its interactions with lipid membranes or protein targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with membrane receptors (e.g., GPCRs).
- Fluorescence Anisotropy : Track changes in membrane fluidity induced by octadecyloxy chain insertion .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of lipid-protein interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
